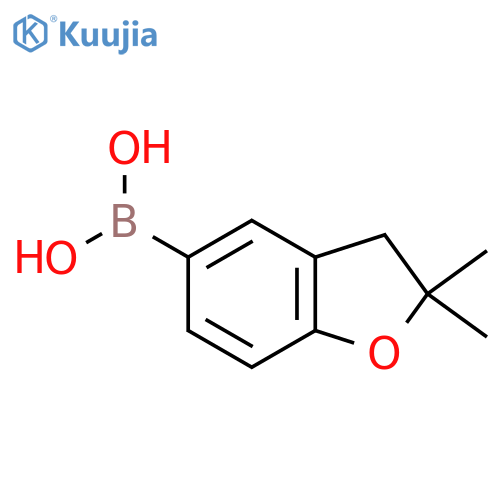Cas no 1028748-08-4 ((2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid)

1028748-08-4 structure
商品名:(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid
CAS番号:1028748-08-4
MF:C10H13BO3
メガワット:192.019423246384
CID:2125897
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid 化学的及び物理的性質
名前と識別子
-
- B-(2,3-dihydro-2,2-dimethyl-5-benzofuranyl)Boronic acid
- (2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)boronic acid
- (2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)BORONIC ACID
- (2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boranediol
- APZZJRJOSLSLLR-UHFFFAOYSA-N
- NE37934
- AB30160
- 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-ylboronic acid
- (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid
-
- インチ: 1S/C10H13BO3/c1-10(2)6-7-5-8(11(12)13)3-4-9(7)14-10/h3-5,12-13H,6H2,1-2H3
- InChIKey: APZZJRJOSLSLLR-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC(B(O)O)=CC=2CC1(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 217
- トポロジー分子極性表面積: 49.7
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-79668-2.5g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 2.5g |
$1848.0 | 2023-02-12 | ||
| Enamine | EN300-79668-0.25g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 0.25g |
$466.0 | 2023-02-12 | ||
| Enamine | EN300-79668-0.5g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 0.5g |
$735.0 | 2023-02-12 | ||
| Enamine | EN300-79668-0.1g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 0.1g |
$326.0 | 2023-02-12 | ||
| Enamine | EN300-79668-0.05g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 0.05g |
$218.0 | 2023-02-12 | ||
| Enamine | EN300-79668-5.0g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 5.0g |
$2732.0 | 2023-02-12 | ||
| Enamine | EN300-79668-1.0g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 1.0g |
$943.0 | 2023-02-12 | ||
| Enamine | EN300-79668-10.0g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 10.0g |
$4052.0 | 2023-02-12 |
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid 関連文献
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
3. Back matter
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
1028748-08-4 ((2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid) 関連製品
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
